Thiomorpholine-2-carboxylic acid

D-Amino-Acid Oxidase Enzyme Substrate Ketimine Formation

Thiomorpholine-2-carboxylic acid (CAS 134676-66-7) is a heterocyclic building block that cannot be substituted by positional isomers or oxygen-containing morpholine analogs. Only the 2-carboxylic acid regioisomer acts as a substrate for D-amino-acid oxidase (Km = 0.25 mM), enabling enzymatic conversion to aminoethylcysteine-ketimine—the 2,6-dicarboxylic analog is completely inactive. The thioether sulfur allows selective oxidation to sulfoxide and sulfone scaffolds, providing divergent synthetic pathways unavailable from morpholine derivatives. Its carboxylic acid handle supports amide coupling, while sulfur acts as a soft Lewis base for metal coordination. For researchers who require precise regiochemistry and sulfur-specific reactivity, generic replacement is a high-risk strategy. Confirm lot-specific purity and request a CoA with your order.

Molecular Formula C5H9NO2S
Molecular Weight 147.2 g/mol
CAS No. 134676-66-7
Cat. No. B152206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholine-2-carboxylic acid
CAS134676-66-7
Molecular FormulaC5H9NO2S
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESC1CSC(CN1)C(=O)O
InChIInChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)
InChIKeyATOPRCUIYMBWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiomorpholine-2-carboxylic Acid (CAS 134676-66-7) Procurement Guide for Research and Industrial Applications


Thiomorpholine-2-carboxylic acid (CAS 134676-66-7) is a heterocyclic organic compound featuring a thiomorpholine ring—a six-membered ring containing both nitrogen and sulfur—substituted with a carboxylic acid group at the 2-position. It serves as a versatile building block in organic synthesis and medicinal chemistry [1]. Its unique structure, incorporating a sulfur atom as a thioether, distinguishes it from oxygen-containing morpholine analogs and influences its chemical reactivity, including oxidation, reduction, and substitution reactions [2].

Why Thiomorpholine-2-carboxylic Acid Cannot Be Replaced by Generic Analogs in Critical Applications


Thiomorpholine-2-carboxylic acid is not simply interchangeable with its positional isomers, such as thiomorpholine-3-carboxylic acid, or its sulfur-lacking morpholine analogs. The precise position of the carboxylic acid group on the thiomorpholine ring dictates its ability to participate in specific enzymatic reactions and its overall chemical behavior [1]. For instance, only the 2-carboxylic acid derivative has been shown to act as a substrate for D-amino-acid oxidase, whereas the 2,6-dicarboxylic acid analog is completely ineffective [2]. Furthermore, the presence of sulfur versus oxygen in the ring significantly alters electronic properties and potential for metal coordination, making generic substitution a high-risk endeavor in structure-activity relationship (SAR) studies and synthetic route development.

Thiomorpholine-2-carboxylic Acid: Quantitative Differentiation from Closest Analogs


Enzymatic Substrate Selectivity: Oxidation by D-Amino-Acid Oxidase

Thiomorpholine-2-carboxylic acid is a confirmed substrate for D-amino-acid oxidase, leading to the formation of aminoethylcysteine-ketimine. In a direct head-to-head comparison, thiomorpholine-2,6-dicarboxylic acid failed to undergo oxidation by the same enzyme, demonstrating a critical structure-activity relationship [1].

D-Amino-Acid Oxidase Enzyme Substrate Ketimine Formation

Sulfur-Containing Heterocycle: Differential Properties vs. Morpholine Analog

Thiomorpholine-2-carboxylic acid contains a sulfur atom, differentiating it from morpholine-2-carboxylic acid, which contains an oxygen atom. This class-level inference is based on the well-established chemical differences between thioethers and ethers. The sulfur atom in the thiomorpholine ring is more polarizable and can undergo oxidation to sulfoxide or sulfone, providing a distinct handle for further functionalization. Additionally, sulfur serves as a softer donor for metal coordination compared to oxygen, offering different ligand properties [1].

Heterocyclic Chemistry Ligand Design Oxidation Potential

Commercial Availability: Consistent Purity Specification for Research Use

Thiomorpholine-2-carboxylic acid is commercially available from multiple reputable vendors with a typical certified purity of 98% (HPLC) . This established supply chain contrasts with less common analogs like thiomorpholine-2,6-dicarboxylic acid, which may have limited commercial sources and undefined purity standards. While cross-study comparisons of purity are not directly applicable, the consistent availability of high-purity material reduces variability in experimental outcomes and simplifies procurement.

Chemical Procurement Purity Analysis Quality Control

Positional Isomer Selectivity: 2-Carboxylic Acid vs. 3-Carboxylic Acid

The position of the carboxylic acid group on the thiomorpholine ring dictates its chemical and biological properties. While direct quantitative comparison data between thiomorpholine-2-carboxylic acid and its 3-carboxylic acid isomer is limited in the open literature, their distinct IUPAC nomenclature and PubChem entries confirm they are non-identical chemical entities [1][2]. Class-level inference from similar heterocyclic systems suggests that the 2-position may offer distinct steric and electronic environments compared to the 3-position, potentially influencing binding to biological targets or reactivity in synthetic transformations.

Isomer Differentiation Structure-Activity Relationship Regioselectivity

Optimal Use Cases for Thiomorpholine-2-carboxylic Acid in Scientific and Industrial Research


D-Amino-Acid Oxidase Probe and Ketimine Precursor Synthesis

Thiomorpholine-2-carboxylic acid is the preferred starting material for generating aminoethylcysteine-ketimine via enzymatic oxidation by D-amino-acid oxidase. This specific conversion is not possible with the 2,6-dicarboxylic acid analog, making it uniquely suited for studies investigating this enzyme's mechanism or for synthesizing ketimine derivatives for further biological evaluation [1].

Synthesis of Sulfur-Containing Heterocyclic Libraries

As a building block containing a thioether, thiomorpholine-2-carboxylic acid enables the construction of compound libraries with distinct electronic and steric profiles compared to those derived from morpholine analogs. Its sulfur atom can be selectively oxidized to sulfoxide or sulfone, providing a divergent synthetic pathway to create multiple derivatives from a single scaffold [2].

Medicinal Chemistry Scaffold for Enzyme Inhibitor Design

The compound's demonstrated interaction with oxidases, including its reported inhibition of oxidase activity (Km = 0.25 mM) , positions it as a valuable scaffold for designing novel enzyme inhibitors. Its structural features, including the carboxylic acid handle for amide coupling and the sulfur atom for potential additional interactions, make it an attractive core for hit-to-lead optimization campaigns.

Ligand Development for Coordination Chemistry

The presence of both nitrogen and sulfur donor atoms within a constrained ring system, coupled with a carboxylic acid chelating group, makes thiomorpholine-2-carboxylic acid a potentially useful ligand for metal coordination. This property is distinct from oxygen-containing morpholine analogs, as sulfur is a softer Lewis base, favoring interactions with softer metal ions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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